molecular formula C17H12Cl2N4OS B10870366 3-(2,4-Dichlorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10870366
M. Wt: 391.3 g/mol
InChI Key: BOPBMBUAVHXSCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,4-dichlorophenylhydrazine with 4-methoxybenzyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in this process. Additionally, its anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Properties

Molecular Formula

C17H12Cl2N4OS

Molecular Weight

391.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12Cl2N4OS/c1-24-12-5-2-10(3-6-12)8-15-22-23-16(20-21-17(23)25-15)13-7-4-11(18)9-14(13)19/h2-7,9H,8H2,1H3

InChI Key

BOPBMBUAVHXSCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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